molecular formula C16H17NO5S B14695892 3-Tert-butylphenyl 3-nitrobenzenesulfonate CAS No. 25238-17-9

3-Tert-butylphenyl 3-nitrobenzenesulfonate

Cat. No.: B14695892
CAS No.: 25238-17-9
M. Wt: 335.4 g/mol
InChI Key: DWZWWIIRIWQBRP-UHFFFAOYSA-N
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Description

3-Tert-butylphenyl 3-nitrobenzenesulfonate is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 3-tert-butylphenol followed by nitration. The process can be summarized as follows:

    Sulfonation: 3-tert-butylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Nitration: The sulfonated intermediate is then treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Tert-butylphenyl 3-nitrobenzenesulfonate finds applications in several areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-tert-butylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the nitrobenzenesulfonate moiety.

    3-Nitrobenzenesulfonic Acid: Contains the nitrobenzenesulfonate group but lacks the tert-butylphenyl structure.

    Tris(4-tert-butylphenyl) Phosphate: Contains multiple tert-butylphenyl groups but differs in its phosphate ester structure.

Uniqueness: 3-Tert-butylphenyl 3-nitrobenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific applications where both steric hindrance and functional group reactivity are desired.

Properties

CAS No.

25238-17-9

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

(3-tert-butylphenyl) 3-nitrobenzenesulfonate

InChI

InChI=1S/C16H17NO5S/c1-16(2,3)12-6-4-8-14(10-12)22-23(20,21)15-9-5-7-13(11-15)17(18)19/h4-11H,1-3H3

InChI Key

DWZWWIIRIWQBRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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